molecular formula C14H17N2O3- B1226790 Methohexital(1-)

Methohexital(1-)

Katalognummer: B1226790
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: NZXKDOXHBHYTKP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.

Wissenschaftliche Forschungsanwendungen

Induction of Anesthesia

Methohexital is commonly used for the induction of general anesthesia prior to surgical procedures. Its rapid action allows for quick patient turnover in operating rooms. The typical administration involves intravenous injection, with effects observed within 30 seconds .

  • Dosage and Administration : The recommended dose for adults ranges from 1 to 2 mg/kg intravenously. In pediatric patients, doses are often lower (0.5 to 1 mg/kg) due to their smaller body mass .

Sedation in Emergency Medicine

Methohexital is effective for procedural sedation in emergency departments, particularly for short procedures that require patients to remain still. It has been documented to provide effective sedation during imaging studies such as CT scans.

  • Case Study : In a study involving pediatric patients undergoing CT scans, methohexital was administered at a mean dose of 1 mg/kg, resulting in rapid sedation onset (approximately 1 minute) and effective immobilization during procedures .

Electroconvulsive Therapy (ECT)

Due to its ability to lower the seizure threshold, methohexital is utilized during ECT procedures. Its rapid recovery profile allows patients to regain consciousness quickly post-procedure, typically within 3 to 7 minutes .

  • Advantages : Compared to other barbiturates used in ECT, methohexital provides a faster recovery time and fewer cumulative effects due to its short half-life .

Comparative Effectiveness

The following table summarizes key pharmacological properties and clinical applications of methohexital compared to other anesthetics:

Property/AspectMethohexitalThiopentalAmobarbital
Onset of Action 30 seconds30-60 seconds60 seconds
Duration of Action ~10-15 minutes~30-40 minutes~30-60 minutes
Recovery Time 3-7 minutes10-20 minutesVariable
Seizure Threshold Effect LowersLowersLowers
Common Uses Induction of anesthesiaInduction of anesthesiaECT

Safety and Adverse Effects

While methohexital is generally considered safe when administered by trained professionals, there are potential adverse effects including respiratory depression and hypotension. Notably, it can induce seizures in susceptible individuals .

  • Case Report : A report described a patient who experienced a generalized seizure following intravenous administration of methohexital during an emergency procedure. This highlights the importance of monitoring patients closely when using this agent .

Eigenschaften

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methohexital(1-)
Reactant of Route 2
Methohexital(1-)
Reactant of Route 3
Methohexital(1-)
Reactant of Route 4
Reactant of Route 4
Methohexital(1-)
Reactant of Route 5
Methohexital(1-)
Reactant of Route 6
Reactant of Route 6
Methohexital(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.